8-Methylquinolin-5-ol
Overview
Description
8-Methylquinolin-5-ol, also known as 5-Methylquinolin-8-ol, is a chemical compound with the molecular formula C10H9NO . It is a solid substance at room temperature . The compound is used as a chelating extractant .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves mixing p-aminocresol hydrochloride, glycerol, sulfuric acid, and picric acid, then heating the mixture for 3-4 hours . The mixture is then diluted with water to make it slightly alkaline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a methyl group attached at the 8th position and a hydroxyl group at the 5th position . The InChI code for this compound is 1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 159.19 .Scientific Research Applications
Antimicrobial and Anticorrosive Applications
8-Methylquinolin-5-ol derivatives have been studied for their potential in antimicrobial activities. A study highlighted the synthesis of novel ligands related to this compound, showing in vitro antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017). Additionally, these compounds have been evaluated for their anti-corrosion properties, particularly in protecting materials like carbon steel in acidic environments. For example, certain derivatives showed high inhibition efficiencies in protecting carbon steel from corrosion (Rouifi et al., 2020).
Biological and Medicinal Research
There is interest in the biological and medicinal applications of this compound derivatives. For instance, a derivative of 8-Hydroxyquinoline was synthesized and evaluated for potential anti-anxiety and anti-depressant effects, which could have implications for mental health treatments (Lakhrissi et al., 2020).
Photophysical Applications
The photophysical properties of this compound derivatives have also been explored. A study focused on the development of a biomimetic analogue of microbial siderophore from quinolobactin, using 8-hydroxyquinoline groups, indicating potential applications in chemical and biological fields (Akbar et al., 2015).
Safety and Hazards
The safety information for 8-Methylquinolin-5-ol indicates that it is a substance that requires careful handling. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .
Properties
IUPAC Name |
8-methylquinolin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIZLUASUZNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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